molecular formula C9H7NOS B3213087 6-(Thiophen-2-yl)pyridin-2(1H)-one CAS No. 1111114-71-6

6-(Thiophen-2-yl)pyridin-2(1H)-one

Cat. No. B3213087
CAS RN: 1111114-71-6
M. Wt: 177.22 g/mol
InChI Key: OYXVCXRBUVWISS-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 2-thienylpyridin-6-one and has a molecular formula of C10H7NOS.

Scientific Research Applications

Heterocyclic Synthesis

6-(Thiophen-2-yl)pyridin-2(1H)-one has been utilized in the synthesis of heterocyclic compounds. For example, it is used in the preparation of thiazolo[2,3-a]pyridine derivatives, which are synthesized via the reaction of functionally substituted methyl-2-thiazolin-4-one with cyanomethylenethiophen-2-yl derivatives (Osman et al., 1986). Additionally, it has been involved in the synthesis of various pyridine derivatives, further illustrating its versatility in heterocyclic chemistry (Abdel-fattah et al., 2012).

Crystallographic Studies

This compound has been studied in crystallographic research, contributing to our understanding of molecular structures and interactions. For instance, its use in the study of intramolecular interactions and crystal packing has been documented, providing insights into hydrogen bonding patterns and molecular orientations (Fun et al., 2011).

Complexation Studies

In complexation studies, this compound has been explored for its ability to influence the complexation of various metal ions. Research has shown its impact on the complexation properties of zinc, magnesium, and calcium ions, offering potential applications in coordination chemistry and material science (Matczak-Jon et al., 2010).

Antioxidant Research

In the field of medicinal chemistry, derivatives of this compound have been investigated for their antioxidant properties. This includes the study of their efficiency against specific oxidative stress markers, contributing to the development of potential therapeutic agents (Aziz et al., 2021).

properties

IUPAC Name

6-thiophen-2-yl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-9-5-1-3-7(10-9)8-4-2-6-12-8/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXVCXRBUVWISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671726
Record name 6-(Thiophen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111114-71-6
Record name 6-(Thiophen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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